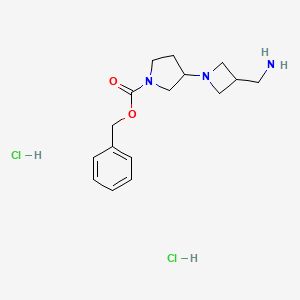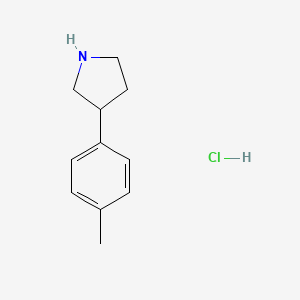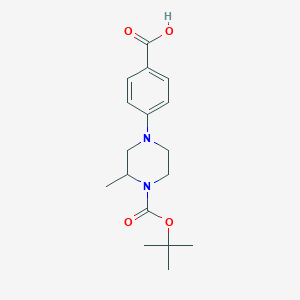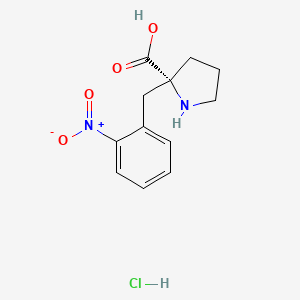
(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-chlorophenyl-2-methylpropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
科学的研究の応用
Chemistry: In chemistry, (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions between similar compounds and biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its potential use in the treatment of neurological disorders and as a precursor for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter systems and signal transduction pathways.
類似化合物との比較
- (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
- (1S)-1-(3-chlorophenyl)-2-ethylpropan-1-amine
- (1S)-1-(3-chlorophenyl)-2-methylbutan-1-amine
Comparison: Compared to similar compounds, (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the propanamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(1S)-1-(3-chlorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
QSNJTSCLCFQIJO-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C1=CC(=CC=C1)Cl)N |
正規SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)


![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)


![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)



